(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Overview
Description
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a phenyl group at the 6-position and an acetic acid moiety at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein kinases .
Mode of Action
It’s known that similar compounds can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
Similar compounds have shown promising inhibitory activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b][1,3]thiazole ring system, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry
In organic synthesis, (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid serves as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in the development of new medications.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties, such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Phenylimidazole derivatives: These compounds have a similar phenyl-imidazole core but lack the thiazole ring.
Acetic acid derivatives: Compounds with an acetic acid moiety attached to various heterocyclic systems.
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core with a phenyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15(10)13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXJNSQBIUHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350050 | |
Record name | (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68347-91-1 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68347-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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